molecular formula C18H21NO2 B2873713 N-(2,6-diethylphenyl)-3-methoxybenzamide CAS No. 200116-54-7

N-(2,6-diethylphenyl)-3-methoxybenzamide

Cat. No.: B2873713
CAS No.: 200116-54-7
M. Wt: 283.371
InChI Key: AUOKYHTZXAUIIX-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,6-diethylphenyl group and a methoxy group at the 3-position

Mechanism of Action

Mode of Action

The mode of action of N-(2,6-diethylphenyl)-3-methoxybenzamide is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-3-methoxybenzamide typically involves the following steps:

    Formation of 2,6-diethylphenylamine: This can be achieved by the alkylation of aniline with ethyl halides under basic conditions.

    Acylation: The 2,6-diethylphenylamine is then acylated with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of N-(2,6-diethylphenyl)-3-hydroxybenzamide.

    Reduction: Formation of N-(2,6-diethylphenyl)-3-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2,6-diethylphenyl)-3-methoxybenzylamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

N-(2,6-diethylphenyl)-3-methoxybenzamide is unique due to the presence of both the 2,6-diethylphenyl and 3-methoxybenzamide moieties, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-13-8-6-9-14(5-2)17(13)19-18(20)15-10-7-11-16(12-15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKYHTZXAUIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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